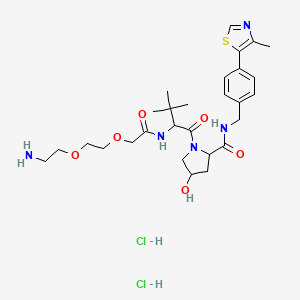
VH032-PEG2-NH2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH 032 amide-PEG2-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand. It is commonly used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by hijacking the cell’s natural protein degradation machinery . This compound incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it ready for conjugation to a target protein ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG2-amine involves multiple steps, starting from the functionalization of the VHL ligand. The process typically includes the following steps:
Functionalization of VHL Ligand: The VHL ligand is functionalized with a PEG linker and a terminal amine group.
Conjugation: The functionalized VHL ligand is then conjugated to a target protein ligand using suitable solvents and reaction conditions.
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG2-amine are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production, such as the use of automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
VH 032 amide-PEG2-amine primarily undergoes conjugation reactions, where it is linked to other molecules, such as target protein ligands. This compound can also participate in substitution reactions due to the presence of functional groups like amines and PEG linkers .
Common Reagents and Conditions
Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions are conjugates of VH 032 amide-PEG2-amine with target protein ligands. These conjugates are used in the development of PROTACs .
Wissenschaftliche Forschungsanwendungen
VH 032 amide-PEG2-amine has a wide range of applications in scientific research:
Wirkmechanismus
VH 032 amide-PEG2-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker allows for the conjugation of the VHL ligand to a target protein ligand, enabling the formation of a PROTAC .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH 032 amide-PEG2-acid: Similar to VH 032 amide-PEG2-amine but with a terminal carboxyl group instead of an amine group.
VH 032 amide-PEG3-acid: Contains a longer PEG linker compared to VH 032 amide-PEG2-amine.
Pomalidomide-PEG2-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG2-amine is unique due to its specific functionalization, which allows for efficient conjugation to target protein ligands. This makes it a valuable tool in the development of PROTACs and the study of protein degradation pathways .
Eigenschaften
Molekularformel |
C28H43Cl2N5O6S |
|---|---|
Molekulargewicht |
648.6 g/mol |
IUPAC-Name |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
InChI-Schlüssel |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)

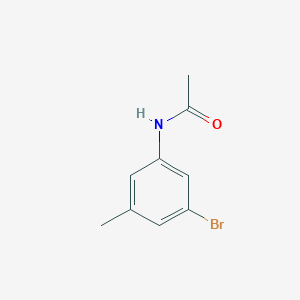
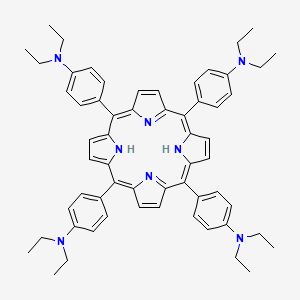
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
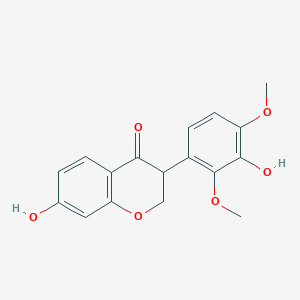


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
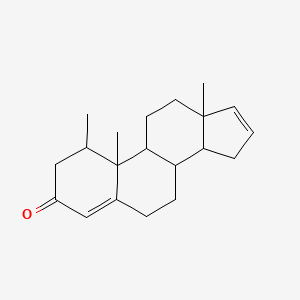
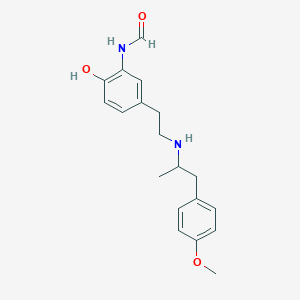
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
